N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpyrrolidine with o-tolyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and reduce production costs. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or o-tolyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-phenylpyrrolidine: Lacks the o-tolyl group but shares the pyrrolidine and phenyl moieties.
N-(o-tolyl)pyrrolidine-1-carboxamide: Lacks the phenyl group but contains the pyrrolidine and o-tolyl moieties.
3-phenyl-N-(p-tolyl)pyrrolidine-1-carboxamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to the specific combination of the phenyl, o-tolyl, and pyrrolidine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIHSKXCBRSZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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